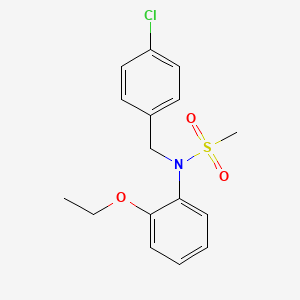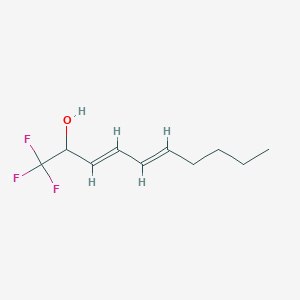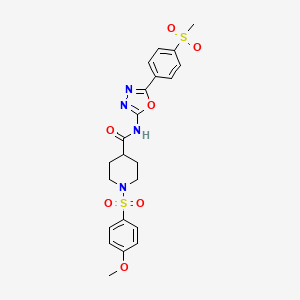
Chromium(3+);fluoride;tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium(3+);fluoride;tetrahydrate, also known as chromium(III) fluoride tetrahydrate, is an inorganic compound with the chemical formula CrF3·4H2O. This compound appears as a green crystalline solid and is known for its limited solubility in water. Chromium(III) fluoride forms several hydrates, with the tetrahydrate being one of the most common forms .
準備方法
Synthetic Routes and Reaction Conditions
Chromium(III) fluoride tetrahydrate can be synthesized through various methods:
-
Reaction of Chromium(III) Oxide with Hydrofluoric Acid: : [ \text{Cr}_2\text{O}_3 + 6 \text{HF} + 9 \text{H}_2\text{O} \rightarrow 2 [\text{Cr}(\text{H}_2\text{O})_6]\text{F}_3 ] This reaction involves chromium(III) oxide reacting with hydrofluoric acid in the presence of water to form chromium(III) fluoride hexahydrate, which can then be converted to the tetrahydrate form .
-
Reaction of Chromic Chloride with Hydrogen Fluoride: : [ \text{CrCl}_3 + 3 \text{HF} \rightarrow \text{CrF}_3 + 3 \text{HCl} ] This method involves the reaction of chromic chloride with hydrogen fluoride to produce anhydrous chromium(III) fluoride, which can be hydrated to form the tetrahydrate .
-
Thermal Decomposition of Ammonium Hexafluorochromate(III): : [ [\text{NH}_4]_3[\text{CrF}_6] \rightarrow \text{CrF}_3 + 3 \text{NH}_3 + 3 \text{HF} ] This method involves the thermal decomposition of ammonium hexafluorochromate(III) to produce chromium(III) fluoride .
化学反応の分析
Types of Reactions
Chromium(III) fluoride tetrahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Chromium(III) can be oxidized to chromium(VI) or reduced to chromium(II) under specific conditions.
Substitution Reactions: Fluoride ligands in chromium(III) fluoride can be substituted with other ligands, such as water molecules, to form different hydrates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Zinc (Zn), iron (Fe).
Substitution Reagents: Water (H2O), hydrochloric acid (HCl).
Major Products Formed
Oxidation: Chromium(VI) compounds such as chromates (CrO4^2-).
Reduction: Chromium(II) compounds such as chromium(II) chloride (CrCl2).
Substitution: Various hydrates of chromium(III) fluoride.
科学的研究の応用
Chromium(III) fluoride tetrahydrate has several scientific research applications:
Chemistry: Used as a catalyst in the fluorination of chlorocarbons by hydrogen fluoride.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of chromium supplementation.
Industry: Used as a mordant in textiles and as a corrosion inhibitor.
作用機序
The mechanism of action of chromium(III) fluoride tetrahydrate involves its interaction with various molecular targets and pathways:
Molecular Targets: Chromium(III) ions can interact with proteins and enzymes, influencing their activity.
Pathways Involved: Chromium(III) can affect glucose metabolism by enhancing insulin signaling and influencing the activity of mitochondrial ATP synthase.
類似化合物との比較
Chromium(III) fluoride tetrahydrate can be compared with other similar compounds:
Chromium(III) Chloride (CrCl3): Similar in terms of chromium oxidation state but differs in the anion and solubility properties.
Chromium(III) Nitrate (Cr(NO3)3): Similar in terms of chromium oxidation state but differs in the anion and reactivity.
Chromium(III) Sulfate (Cr2(SO4)3): Similar in terms of chromium oxidation state but differs in the anion and industrial applications.
Chromium(III) fluoride tetrahydrate is unique due to its specific fluoride ligands and its applications in catalysis and corrosion inhibition.
特性
分子式 |
CrFH8O4+2 |
|---|---|
分子量 |
143.06 g/mol |
IUPAC名 |
chromium(3+);fluoride;tetrahydrate |
InChI |
InChI=1S/Cr.FH.4H2O/h;1H;4*1H2/q+3;;;;;/p-1 |
InChIキー |
UFCKBQKKVOAKFD-UHFFFAOYSA-M |
正規SMILES |
O.O.O.O.[F-].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)



![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)






